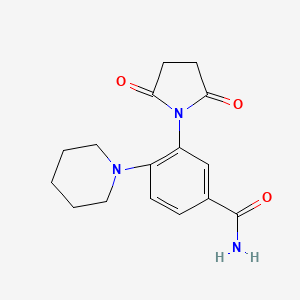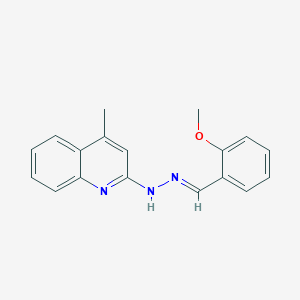![molecular formula C19H15N3O3 B5805079 N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide](/img/structure/B5805079.png)
N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide, also known as NNEH, is a chemical compound that has gained significant attention in scientific research due to its various applications in different fields. NNEH is a yellow to orange crystalline powder that is soluble in organic solvents, but insoluble in water. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively to understand its biochemical and physiological effects.
Applications De Recherche Scientifique
N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a photosensitizer for photodynamic therapy, and as a potential anticancer agent. N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide has also been used in the development of new materials for electronic and optical applications.
Mécanisme D'action
The mechanism of action of N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) that can cause oxidative damage to cells. N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide has been shown to induce apoptosis in cancer cells by activating the caspase pathway, which is involved in programmed cell death. N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and physiological effects:
N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide has been shown to have various biochemical and physiological effects, including antioxidant activity, anticancer activity, antibacterial and antifungal activity, and photodynamic therapy. N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide in lab experiments is its versatility, as it can be used in different applications such as fluorescent probes, photosensitizers, and anticancer agents. Another advantage is its stability, as it can be stored for long periods without significant degradation. However, one limitation of using N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide is its toxicity, as it can cause oxidative damage to cells at high concentrations. Another limitation is its solubility, as it is insoluble in water and requires the use of organic solvents.
Orientations Futures
There are many future directions for research on N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide, including the development of new synthesis methods that are more efficient and environmentally friendly. Another direction is the optimization of N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide as a photosensitizer for photodynamic therapy, as well as the development of new applications in electronic and optical materials. Further research is also needed to understand the mechanism of action of N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide and its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide can be synthesized using different methods, but the most common one is the condensation reaction between 1-naphthohydrazide and 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained by filtration and recrystallization. Other methods involve the use of different aldehydes or hydrazides, and the reaction conditions may vary depending on the choice of reagents.
Propriétés
IUPAC Name |
N-[(E)-1-(4-nitrophenyl)ethylideneamino]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c1-13(14-9-11-16(12-10-14)22(24)25)20-21-19(23)18-8-4-6-15-5-2-3-7-17(15)18/h2-12H,1H3,(H,21,23)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLFUNHQHZULEQ-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC2=CC=CC=C21)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC2=CC=CC=C21)/C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1E)-1-(4-nitrophenyl)ethylidene]naphthalene-1-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-ethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5805028.png)


![3-phenyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5805047.png)

![2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5805064.png)
![4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5805075.png)
![methyl [2-(ethylthio)-1H-benzimidazol-1-yl]acetate](/img/structure/B5805081.png)



